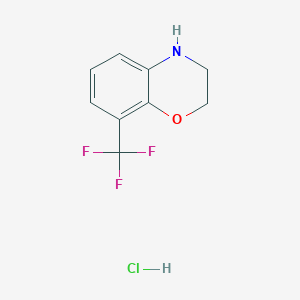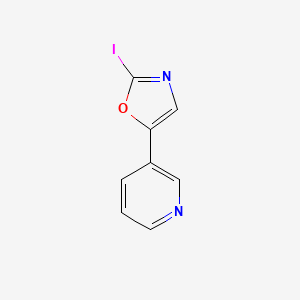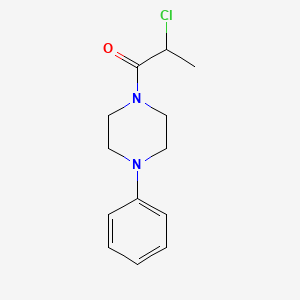
1-(2-Chloropropanoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropropanoyl)-4-phenylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a phenyl group attached to the piperazine ring and a 2-chloropropanoyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloropropanoyl)-4-phenylpiperazine can be synthesized through a multi-step process. One common method involves the acylation of 4-phenylpiperazine with 2-chloropropionyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 1-(2-Chloropropanoyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Lithium aluminium hydride in dry ether or tetrahydrofuran.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Reactions: Products include 1-(2-azidopropanoyl)-4-phenylpiperazine or 1-(2-thiocyanatopropanoyl)-4-phenylpiperazine.
Reduction Reactions: The major product is 1-(2-hydroxypropanoyl)-4-phenylpiperazine.
Oxidation Reactions: Products include phenolic derivatives of this compound.
科学的研究の応用
1-(2-Chloropropanoyl)-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 1-(2-Chloropropanoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors in the central nervous system, modulating their activity. The 2-chloropropanoyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, influencing neurotransmitter release and uptake.
類似化合物との比較
1-(2-Chloropropanoyl)-4-phenylpiperazine can be compared with other piperazine derivatives such as:
1-(2-Chloroacetyl)-4-phenylpiperazine: Similar structure but with a chloroacetyl group instead of a chloropropanoyl group.
1-(2-Bromopropanoyl)-4-phenylpiperazine: Similar structure but with a bromine atom instead of chlorine.
1-(2-Chloropropanoyl)-4-methylpiperazine: Similar structure but with a methyl group on the piperazine ring instead of a phenyl group.
Uniqueness: this compound is unique due to the presence of both the phenyl and 2-chloropropanoyl groups, which confer specific chemical and biological properties
特性
分子式 |
C13H17ClN2O |
|---|---|
分子量 |
252.74 g/mol |
IUPAC名 |
2-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H17ClN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChIキー |
HDKSOPQCJNILPU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


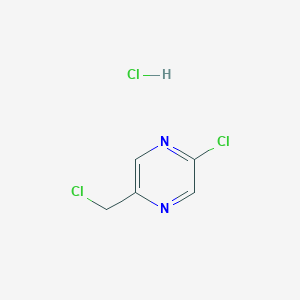

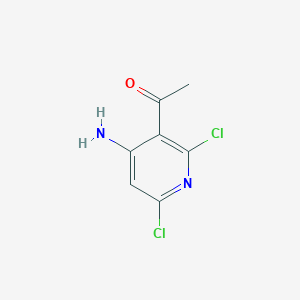
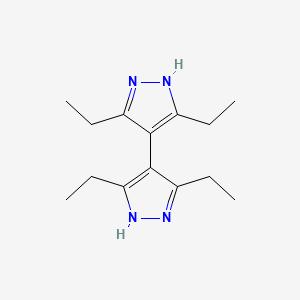

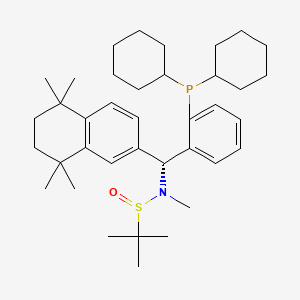
![tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate](/img/structure/B15329600.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15329605.png)
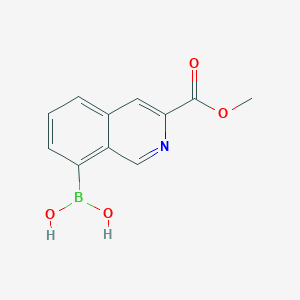
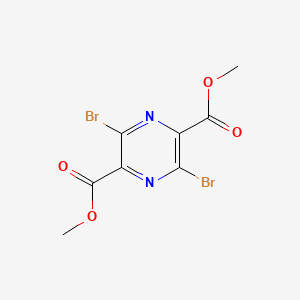
![Benzothiazole, 6-[(trifluoromethyl)thio]-](/img/structure/B15329631.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride](/img/structure/B15329635.png)
